

Application Notes and Protocols: PKH67 Staining for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PKH 67
Cat. No.: B15556986

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Introduction

PKH67 is a green fluorescent, lipophilic membrane dye widely used for in vitro and in vivo cell tracking and proliferation studies.[1][2] Its aliphatic tails stably incorporate into the lipid regions of the cell membrane, providing long-term, uniform fluorescence with minimal cytotoxicity.[3][4] Upon cell division, the dye is distributed equally between daughter cells, making it an excellent tool for monitoring cell proliferation by flow cytometry through dye dilution analysis.[5][6] This document provides detailed protocols for PKH67 staining and its application in flow cytometry-based assays.

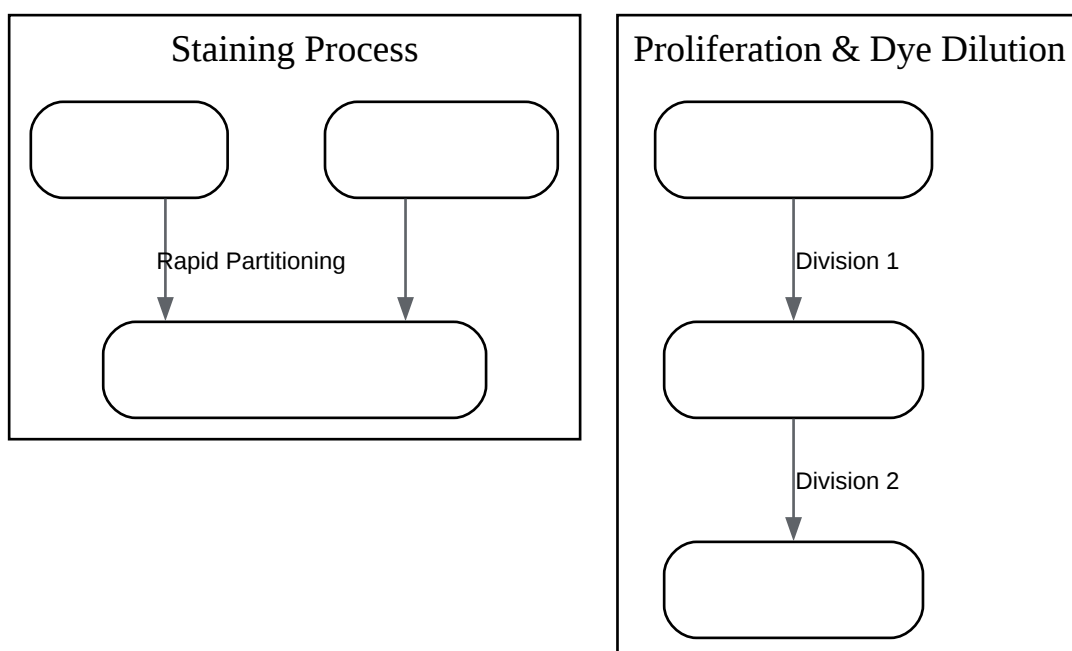
Key Features of PKH67:

- **Stable Labeling:** Forms a stable and long-lasting association with the cell membrane.[4]
- **Low Cytotoxicity:** Does not significantly affect cell viability or proliferation when used at optimal concentrations.[5][7]

- Bright Green Fluorescence: Excitation/Emission maxima of approximately 490/502 nm, compatible with standard FITC filter sets on flow cytometers.[1][3]
- Proliferation Analysis: Enables tracking of cell divisions as the fluorescence intensity halves with each division.[6]
- Versatile Applications: Suitable for cell trafficking, migration, cytotoxicity, and phagocytosis assays.[3][8]

Principle of PKH67 Staining and Proliferation Analysis

PKH67 staining relies on the partitioning of the dye's lipophilic tails into the cell membrane. This process is rapid and results in uniform labeling of the cell surface.



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Caption: Mechanism of PKH67 staining and subsequent dye dilution with cell division.

Experimental Protocols

I. General Cell Staining Protocol for Suspension Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

- PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)
- Complete cell culture medium
- Serum or 1% BSA solution
- Polypropylene centrifuge tubes
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with serum-free medium to remove any residual serum proteins.[9]
 - Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant.[3]
 - Resuspend the cell pellet in Diluent C to a concentration of 2×10^7 cells/mL. This is the 2x Cell Suspension.[9]
- Dye Preparation:
 - Immediately before staining, prepare a 2x Dye Solution in Diluent C. For a final concentration of 2 μ M, add 1 μ L of the PKH67 stock solution to 250 μ L of Diluent C.[3]
 - Note: The optimal dye concentration can vary between 0.5 μ M and 20 μ M depending on the cell type and should be determined empirically.[7]
- Staining:

- Rapidly add the 250 μL of 2x Cell Suspension to the 250 μL of 2x Dye Solution and immediately mix by pipetting. The final concentrations will be 1×10^7 cells/mL and 2 μM PKH67.[3]
- Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.[10]
- Stopping the Staining Reaction:
 - Stop the staining by adding an equal volume of serum or a 1% BSA solution and incubate for 1 minute.[9] This step is crucial to bind excess dye and prevent non-specific labeling.
- Washing:
 - Dilute the sample with 10 mL of complete medium.
 - Centrifuge the cells at 400 x g for 10 minutes.[9]
 - Resuspend the cell pellet in 10 mL of complete medium and transfer to a fresh tube to minimize carryover of unbound dye.[9]
 - Repeat the wash step two more times with complete medium.[9]
- Final Resuspension and Analysis:
 - After the final wash, resuspend the cells in an appropriate volume of complete medium for your experiment.
 - Analyze the stained cells by flow cytometry. PKH67 has an excitation maximum of 490 nm and an emission maximum of 502 nm.[1]

II. Staining Protocol for Adherent Cells

For adherent cells, it is recommended to detach them into a single-cell suspension before staining.

Procedure:

- Cell Preparation:

- Detach adherent cells using a gentle enzymatic method (e.g., trypsin/EDTA).
- Wash the cells once with serum-free medium.
- Proceed with steps 1-6 of the General Cell Staining Protocol for Suspension Cells.

Data Presentation: Quantitative Parameters for PKH67 Staining

The optimal staining conditions can vary significantly between different cell types. The following table summarizes some reported concentrations and conditions.

Cell Type	PKH67 Concentration	Cell Density	Incubation Time	Reference
Jurkat Cells	2 μ M and 6 μ M	1 x 10 ⁵ cells	Not Specified	[11]
Eimeria tenella sporozoites	2 x 10 ⁻⁶ M (Optimal)	Not Specified	Not Specified	[7]
MC-38 TIL cells	Titration performed	1 x 10 ⁷ cells/mL	Not Specified	[9]
Human PBMC	Titration recommended	5 x 10 ⁷ /mL	3 minutes	[12][13]

Applications and Data Analysis

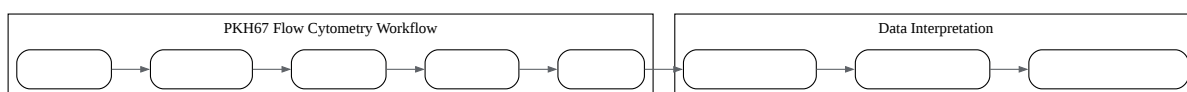
Cell Proliferation Assay

The primary application of PKH67 is the analysis of cell proliferation. As cells divide, the fluorescence intensity of PKH67 is halved in each daughter cell. This allows for the visualization of distinct generations of proliferating cells in a histogram plot from the flow cytometer.

Data Analysis:

- Gating: Gate on the viable cell population using forward and side scatter properties.

- Histogram Analysis: Generate a histogram of PKH67 fluorescence intensity for the gated population.
- Generation Identification: The undivided parent population will show the highest fluorescence intensity. Subsequent peaks of decreasing intensity represent successive generations of divided cells.
- Proliferation Modeling: Specialized software can be used to model the proliferation data and calculate parameters such as the division index and proliferation index.[4]



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Caption: Experimental workflow for a PKH67-based cell proliferation assay.

Other Applications

- Cell Migration and Trafficking: Labeled cells can be introduced into an in vitro or in vivo model, and their movement can be tracked over time.[3]
- Cytotoxicity Assays: PKH67 can be used in combination with viability dyes like Propidium Iodide (PI) or 7-AAD to assess target cell killing by effector cells.[4]
- Phagocytosis Assays: The uptake of PKH67-labeled cells or particles by phagocytic cells can be quantified.[3]

Troubleshooting

Issue	Possible Cause	Recommended Solution	Reference
Weak or No Signal	Insufficient dye concentration.	Increase the concentration of PKH67.	[10]
Cell concentration too high.	Reduce the cell concentration during staining.	[10]	
Presence of serum during staining.	Ensure cells are washed and resuspended in serum-free medium/Diluent C.	[9]	
High Background/Non-specific Staining	Inadequate washing.	Increase the number of wash steps after staining.	[9]
Dye aggregation.	Prepare the dye solution immediately before use and ensure rapid mixing.	[10]	
High Cell Death	Dye concentration too high.	Reduce the PKH67 concentration.	[10]
Prolonged exposure to Diluent C.	Minimize the incubation time in Diluent C.	[9]	
Ethanol toxicity from dye stock.	Ensure the volume of ethanolic dye solution is minimal (e.g., <2% of final staining volume).	[9]	
Heterogeneous Staining	Inefficient mixing of cells and dye.	Use a pipette for rapid and thorough mixing.	[9]

Presence of cell clumps.	Ensure a single-cell suspension before staining.	[10]
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- To cite this document: BenchChem. [Application Notes and Protocols: PKH67 Staining for Flow Cytometry Analysis]. BenchChem, [2026]. [Online PDF]. Available at:

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